2,4-Dimethoxy-5-methylaniline
Overview
Description
2,4-Dimethoxy-5-methylaniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, featuring two methoxy groups and one methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxytoluene, followed by reduction of the nitro group to an amine. This process typically involves the following steps:
Nitration: 2,4-Dimethoxytoluene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Catalytic hydrogenation is another method that can be employed for the reduction step in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Dimethoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-methylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and binding properties. These functional groups can affect the compound’s ability to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the methoxy groups, leading to different reactivity and applications.
2-Methoxy-5-methylaniline: Has only one methoxy group, resulting in distinct chemical properties.
4-Chloro-2-methoxy-5-methylaniline:
Uniqueness
2,4-Dimethoxy-5-methylaniline is unique due to the presence of both methoxy groups and a methyl group, which confer specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dimethoxy-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMODTQQSQJFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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